Chemical structure and coordination properties of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide
Chemical structure and coordination properties of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide
This guide details the chemical architecture, synthesis, and coordination properties of N,N'-Dicyclohexyl-N,N'-diethyl-malonamide , a specialized diamide ligand.[1] While often overshadowed by its industrial counterparts (like DMDOHEMA) in the DIAMEX process, this specific derivative offers unique insights into the steric control of actinide extraction.
Core Domain: Coordination Chemistry & Nuclear Fuel Reprocessing
Target Analyte: Trivalent Lanthanides (
Executive Summary
N,N'-Dicyclohexyl-N,N'-diethyl-malonamide (C₁₉H₃₄N₂O₂) is a neutral, bidentate organophosphorus-free extractant.[1] It belongs to the class of substituted malonamides used in the DIAMEX (DIAMide EXtraction) process for partitioning minor actinides (Americium, Curium) from high-level radioactive waste.
Unlike monodentate ligands, this molecule utilizes the chelate effect , coordinating metal ions through two carbonyl oxygens. The incorporation of cyclohexyl groups introduces significant steric bulk and lipophilicity, which are critical for preventing "third-phase formation" (the splitting of the organic phase) during solvent extraction—a common failure mode in industrial reprocessing.
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule consists of a central propane-1,3-diamide backbone.[1] Its performance is dictated by the substituents on the nitrogen atoms:
-
Central Backbone: The methylene bridge (
) connects two amide carbonyls.[1] This bridge allows free rotation, enabling the molecule to switch between trans (anti) and cis (syn) conformations. -
N-Substituents (Ethyl & Cyclohexyl):
-
Cyclohexyl: Provides high lipophilicity (solubility in dodecane/kerosene) and steric rigidity. This bulk protects the coordination center from hydrolysis and suppresses the formation of large supramolecular aggregates.
-
Ethyl: Modulates the basicity of the nitrogen and ensures the molecule remains flexible enough to wrap around large f-block ions (
).
-
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | N,N'-Dicyclohexyl-N,N'-diethylpropanediamide |
| Molecular Formula | C₁₉H₃₄N₂O₂ |
| Molecular Weight | 322.49 g/mol |
| Coordination Mode | Bidentate (O,O-chelation) |
| Solubility | Soluble in Dichloromethane, Toluene, n-Dodecane (with modifier) |
| pKa (Amide) | ~ -0.5 to 0 (Protonation occurs at Oxygen in strong acid) |
| CAS Number | Derivative specific (Generic Malonamide: 2090-18-8 ref) |
Synthesis Protocols
We prioritize the Ester Aminolysis route over the Acid Chloride route. The aminolysis route is "greener," avoids corrosive HCl byproducts, and is the standard for producing nuclear-grade extractants [1].
Reagents
-
Precursor A: Diethyl malonate (or Dimethyl malonate).[1]
-
Precursor B: N-Ethylcyclohexylamine.[1]
-
Solvent: Toluene or Xylene (high boiling point required for kinetics).[1]
-
Catalyst: Sodium ethoxide (optional, to accelerate kinetics).[1]
Step-by-Step Methodology
-
Stoichiometric Mixing: In a round-bottom flask equipped with a Dean-Stark trap, dissolve Diethyl malonate (1.0 eq) and N-Ethylcyclohexylamine (2.2 eq) in Toluene.
-
Reflux: Heat the mixture to reflux (~110°C). The reaction is driven by the removal of ethanol.
-
Distillation: Continuously remove the azeotropic ethanol-toluene mixture via the Dean-Stark trap to drive the equilibrium forward.[1]
-
Work-up:
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the crude solid from n-hexane or purify via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).
Synthesis Workflow Diagram
Caption: Synthesis pathway via atom-efficient ester aminolysis, minimizing hazardous byproducts.
Coordination Chemistry & Extraction Mechanism[4][8]
The "Bite" Mechanism
In the organic phase, the malonamide exists primarily in the trans conformation to minimize dipole repulsion between the carbonyls. Upon approaching the interface to bind a metal ion (
The extraction equilibrium from nitric acid media is described by the solvation equation:
Where:
- = Lanthanide (Ln) or Actinide (An).
- = The malonamide ligand.[1][4]
-
= Typically 2 or 3, depending on the metal ionic radius and ligand steric bulk. For dicyclohexyl derivatives,
is common due to steric crowding [2].[1]
Selectivity and Thermodynamics
The hard oxygen donors of the amide groups prefer hard acids (
-
Basicity: The ethyl group on the nitrogen increases the electron density on the carbonyl oxygen (via inductive effects), enhancing bond strength with the metal.
-
Sterics: The cyclohexyl group prevents the formation of "outer-sphere" complexes and limits the coordination number, often enhancing the separation factor between light and heavy lanthanides.
Coordination Pathway Diagram[1]
Caption: Thermodynamic cycle of metal extraction, highlighting the critical trans-to-cis reorganization energy.
Experimental Validation Protocols
To confirm the structure and coordination efficiency, the following assays are mandatory.
Characterization (NMR & IR)
-
¹H NMR (CDCl₃):
-
FT-IR Spectroscopy:
-
Carbonyl Stretch (
): Strong band at 1620–1640 cm⁻¹. A shift to lower wavenumbers (~1590 cm⁻¹) upon mixing with metal nitrates confirms coordination through oxygen.
-
Solvent Extraction Batch Test
-
Phase Preparation:
-
Organic: 0.5 M Ligand in n-dodecane (add 5% octanol if third phase forms).
-
Aqueous: 3 M HNO₃ spiked with Eu³⁺ (Lanthanide tracer) or Am³⁺ (Actinide tracer).
-
-
Contact: Mix equal volumes (1:1) in a vortex shaker for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Analysis: Measure metal concentration in both phases using ICP-MS or Radiometric counting (Alpha/Gamma spectroscopy).
-
Calculation: Determine Distribution Ratio (
). A indicates successful extraction.[1]
References
-
Synthesis of Malonamides: Mowafy, E. A., & Aly, H. F. (2007).[1] Synthesis and characterization of some malonamides and their application for the extraction of lanthanides and actinides. Solvent Extraction and Ion Exchange. Link
-
Coordination Chemistry: Brigham, D. M., et al. (2024).[1] Structural Trends and Vibrational Analysis of N,N,N′,N′-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. Link
-
DIAMEX Process Context: Modolo, G., et al. (2007).[1] DIAMEX Process Development for the Partitioning of Actinides from High Active Concentrate. Nuclear Engineering and Technology. Link
-
Structural Data: Santa Cruz Biotechnology. N,N'-Dicyclohexyl-N,N'-diethyl-malonamide Product Data. Link
